molecular formula C21H16N2O5S B2649055 3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole CAS No. 1400644-83-8

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole

Cat. No. B2649055
CAS RN: 1400644-83-8
M. Wt: 408.43
InChI Key: MXRTYTAKNOBARQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It could involve various types of reactions such as condensation, substitution, or redox reactions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at its reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at what biological targets it interacts with and how it affects them .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They contain information on its toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

This could involve looking at how the compound could be modified to improve its properties or finding new applications for it .

properties

IUPAC Name

2-[2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-6-8-16(9-7-14)29(27,28)22-11-10-15(12-22)19(24)13-23-20(25)17-4-2-3-5-18(17)21(23)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRTYTAKNOBARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phthalimidomethylcarbonyl)-1-tosylpyrrole

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